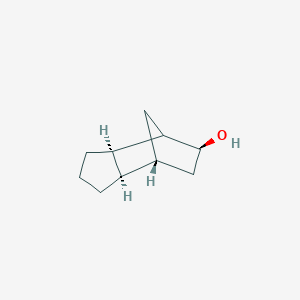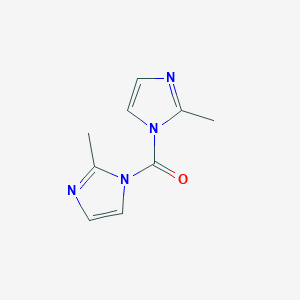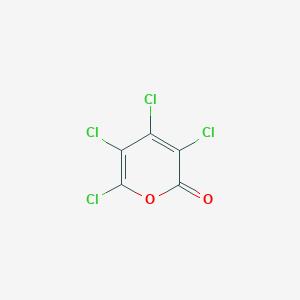
4-偶氮苯甲酰氯
描述
4-Azidobenzoyl chloride is a chemical compound with the molecular formula C7H4ClN3O . It has an average mass of 181.579 Da and a mono-isotopic mass of 181.004288 Da .
Molecular Structure Analysis
The molecular structure of 4-Azidobenzoyl chloride consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . It has 4 hydrogen bond acceptors and 2 freely rotating bonds .Physical And Chemical Properties Analysis
4-Azidobenzoyl chloride has a number of physical and chemical properties. It has a polar surface area of 29 Å^2 . The compound also has an ACD/LogP value of 2.95 and an ACD/LogD (pH 5.5) value of 2.82 .科学研究应用
Synthesis of Fullerene-Tethered Polymer-Grafted Silica Particles
4-Azidobenzoyl chloride is used in the synthesis of fullerene (C60)-tethered polymer-grafted silica particles. The process involves the reaction of C60 with 4-azidobenzoyl groups introduced in poly(methyl methacrylate-co-2-hydroxyethyl methacrylate), followed by esterification of 2-hydroxyethyl metharylate moieties with 4-azidobenzoyl chloride and grafting onto colloidal silica . This reaction affords bindings of C60 in the range from 0.44×10^4 to 1.71×10^4 molecules/particle .
The colloidal crystallizations of the C60-tethered silica particles were observed in acetonitrile with critical volume fractions in the range from 0.018 to 0.024 . These colloidal crystallizations in organic solvents are favorable for fabrication of 3D particle-arrayed structure by immobilization in polymer matrices .
Nucleophilic Transformations of Azido-Containing Carbonyl Compounds
4-Azidobenzoyl chloride is used in nucleophilic transformations of azido-containing carbonyl compounds. The phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enabled transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . The good stability of the phosphazide moiety allowed consecutive transformations of a diazide through triazole formation and the Grignard reaction .
安全和危害
作用机制
Target of Action
4-Azidobenzoyl chloride is a chemical compound used primarily as a reagent in various chemical reactions . The primary targets of this compound are other reactants in the chemical reactions where it is used. It interacts with these targets to facilitate the synthesis of a wide range of organic compounds .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution, where it reacts with a nucleophile, often leading to the replacement of the chloride group . This interaction results in the formation of new chemical bonds and the synthesis of new compounds .
Biochemical Pathways
While the specific biochemical pathways affected by 4-Azidobenzoyl chloride can vary depending on the nature of the reaction, one common pathway involves the formation of phosphazides . This process enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .
Result of Action
The result of 4-Azidobenzoyl chloride’s action is the synthesis of new organic compounds. The specific molecular and cellular effects of these compounds would depend on their chemical structure and properties .
属性
IUPAC Name |
4-azidobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYTTAVNYTVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163995 | |
| Record name | 4-Azidobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobenzoyl chloride | |
CAS RN |
14848-01-2 | |
| Record name | 4-Azidobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14848-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014848012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azidobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Azidobenzoyl chloride facilitate the modification of polysulfone ultrafiltration membranes?
A1: 4-Azidobenzoyl chloride serves as a linking agent to attach poly(ethylene glycol) (PEG) chains onto polysulfone (PSf) surfaces. This process involves several steps:
- Synthesis of the photoreactive linker: 4-Azidobenzoyl chloride reacts with monomethoxy-PEG (MPEG), replacing the hydroxyl group of MPEG with the 4-azidobenzoyl group. This creates α-4-azidobenzoyl-ω-methoxy-PEG (ABMPEG), a molecule containing both a photoreactive azide group and a PEG chain. []
- Adsorption and photo-grafting: ABMPEG is then introduced to the PSf membrane where it adsorbs onto the surface. Upon exposure to UV light, the azide group within ABMPEG becomes reactive, forming covalent bonds with the PSf surface. This results in the PEG chains being "grafted" onto the PSf membrane. []
Q2: What are the observed effects of this surface modification on the polysulfone membrane?
A2: The grafting of PEG chains onto the PSf membrane surface leads to several significant changes:
- Increased hydrophilicity: The modified membrane exhibits a higher affinity for water, as demonstrated by contact angle measurements. This change is attributed to the hydrophilic nature of the attached PEG chains. []
- Reduced protein adsorption: The modified membrane demonstrates a 70% decrease in bovine serum albumin (BSA) adsorption compared to the unmodified membrane. This reduction is likely due to the PEG chains forming a barrier that hinders protein interaction with the PSf surface. []
- Improved permeability stability: The modification also leads to less severe permeability decay after protein adsorption. This suggests that the PEG coating helps maintain the membrane's filtration performance even after exposure to protein-containing solutions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
